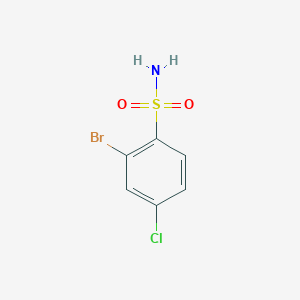

2-Bromo-4-chlorobenzenesulfonamide

Description

2-Bromo-4-chlorobenzenesulfonamide (CAS: 351003-59-3) is a halogenated aromatic sulfonamide with the molecular formula C₆H₅BrClNO₂S and a molecular weight of 270.525 g/mol . The compound features a benzene ring substituted with bromine (Br) at position 2 and chlorine (Cl) at position 4, with a sulfonamide (-SO₂NH₂) group at position 1. This substitution pattern influences its physicochemical properties, reactivity, and applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-bromo-4-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO2S/c7-5-3-4(8)1-2-6(5)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRGJJSXZBOHIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chlorobenzenesulfonamide typically involves the bromination and chlorination of benzenesulfonamide. One common method is the direct bromination of 4-chlorobenzenesulfonamide using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-4-chlorobenzenesulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the activity of enzymes essential for bacterial growth and survival. In anticancer research, it may interfere with cellular pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Positional Isomers: 4-Bromo-2-chlorobenzenesulfonamide

The positional isomer 4-bromo-2-chlorobenzenesulfonamide shares the same molecular formula but differs in halogen placement. Key differences include:

- Steric and Electronic Effects : The bromine atom at position 4 (para to sulfonamide) in the isomer creates distinct electronic effects compared to the ortho-bromo substitution in 2-Bromo-4-chlorobenzenesulfonamide. This impacts hydrogen bonding and crystal packing .

- Crystallographic Data: Bromine’s larger atomic radius (1.85 Å vs. For example, brominated analogs often exhibit higher melting points due to stronger van der Waals interactions .

Table 1: Comparison of Halogenated Benzenesulfonamides

| Compound | Molecular Weight (g/mol) | Halogen Positions | Key Applications |

|---|---|---|---|

| This compound | 270.525 | Br (2), Cl (4) | Pharmaceutical intermediates |

| 4-Bromo-2-chlorobenzenesulfonamide | 270.525 | Br (4), Cl (2) | Material science, catalysis |

| 4-Chlorobenzenesulfonamide | 191.63 | Cl (4) | Antibacterial agents |

| 2-Bromobenzenesulfonamide | 236.08 | Br (2) | Organic synthesis intermediates |

Halogen-Swapped Analogs: Bromo vs. Chloro Derivatives

- Biological Activity: Bromine’s higher lipophilicity enhances membrane permeability compared to chlorine. For instance, 4-{2-[(5-bromo-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide (CAS: 150355-01-4) exhibits stronger antimicrobial activity than its chloro analog due to improved cellular uptake .

- Synthetic Routes: Brominated sulfonamides often require harsher reaction conditions (e.g., higher temperatures) compared to chlorinated derivatives. For example, 2-(4-bromobenzenesulfonamido)-2-phenylacetic acid monohydrate is synthesized via condensation with 4-bromobenzenesulfonyl chloride, a reaction sensitive to halogen electronegativity .

Table 2: Physicochemical Properties

| Compound | Solubility (H₂O) | Melting Point (°C) | LogP (Predicted) |

|---|---|---|---|

| This compound | Low | 180–185* | 2.8 |

| 4-Chlorobenzenesulfonamide | Moderate | 156–158 | 1.2 |

| 2-Bromobenzenesulfonamide | Low | 195–198 | 2.5 |

Multi-Halogenated Derivatives

Compounds like 5-bromo-2-(((4-chlorophenyl)sulfonyl)amino)-N-(5,7-dibromo-2,1,3-benzothiadiazol-4-yl)benzamide (CAS: 150355-01-4) demonstrate that combining bromine and chlorine enhances biological potency. The dual halogens improve binding affinity to target enzymes (e.g., carbonic anhydrase inhibitors) compared to mono-halogenated analogs .

Table 3: Manufacturing Cost Comparison

| Compound | Raw Material Cost (USD/kg) | Reaction Time (hr) |

|---|---|---|

| This compound | 450–500 | 8–10 |

| 4-Chlorobenzenesulfonamide | 200–250 | 4–6 |

Crystallographic and Hydrogen-Bonding Analysis

- Hydrogen-Bonding Networks: Bromine’s polarizability strengthens C–Br···N/O interactions in crystal lattices. For example, 4-{2-[(5-bromo-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide forms a more rigid hydrogen-bonded network than its chloro analog, as observed in SHELX-refined structures .

- Software Tools : Programs like SHELXL and ORTEP-3 are critical for analyzing halogen-induced distortions in crystal structures .

Biological Activity

2-Bromo-4-chlorobenzenesulfonamide is a sulfonamide compound with notable biological activity, particularly in the fields of antimicrobial and anticancer research. This article delves into its mechanisms of action, biochemical properties, and relevant case studies, supported by data tables and findings from diverse sources.

Molecular Structure

The molecular formula for this compound is CHBrClNOS, with a molecular weight of approximately 236.54 g/mol. The presence of bromine and chlorine atoms along with a sulfonamide group contributes to its unique chemical reactivity and biological interactions.

Target Enzymes

The primary biological targets for this compound include:

- Dihydropteroate Synthetase (DHPS) : Acts as a competitive inhibitor, disrupting folate synthesis pathways crucial for bacterial DNA synthesis.

- Carbonic Anhydrase (CA) : Exhibits inhibitory effects on specific isoforms (e.g., CA IX), which are implicated in cancer cell proliferation and survival .

Biochemical Pathways

Inhibition of DHPS affects the folate synthesis pathway, leading to impaired nucleic acid synthesis in bacteria. Similarly, inhibition of CA IX has been linked to reduced tumor growth and increased apoptosis in cancer cells .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves the inhibition of essential enzymes required for bacterial growth.

| Bacterial Strain | Inhibition Percentage (%) | Concentration (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 80.69 | 50 |

| Klebsiella pneumoniae | 77.52 | 50 |

These results demonstrate its potential as a therapeutic agent against resistant bacterial infections .

Anticancer Activity

In studies involving cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), this compound has shown promising results:

- IC values for CA IX inhibition ranged from 10.93 to 25.06 nM.

- Induction of apoptosis was evidenced by a significant increase in annexin V-FITC positive cells, indicating enhanced cell death pathways .

Case Studies

-

Study on Anticancer Effects

A study evaluated the effects of this compound on MDA-MB-231 cells, revealing that it significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The study reported a 22-fold increase in apoptotic cells compared to controls . -

Antimicrobial Efficacy Assessment

Another investigation focused on its antimicrobial properties against various pathogens, demonstrating effective inhibition at low concentrations, making it a candidate for further development as an antibiotic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.